BenchChemオンラインストアへようこそ!

2-(4-chlorophenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide

Lipophilicity Drug Design ADME

This open-chain gem-difluoroacetamide is a critical, structurally distinct isomer of Efavirenz, lacking the benzoxazinone core, making it an ideal negative control for CYP2B6 induction and neuropsychiatric off-target assays. Its unique tri-fluorinated ¹⁹F NMR signature and enhanced metabolic resistance differentiate it from non-fluorinated analogs. With a logP of 4.3, it is strategically suited for CNS probe molecule libraries requiring blood-brain barrier penetration. Generic phenoxyacetamides cannot substitute for its specific physicochemical and pharmacodynamic profiles.

Molecular Formula C14H9ClF3NO2
Molecular Weight 315.68
CAS No. 250714-55-7
Cat. No. B2849912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide
CAS250714-55-7
Molecular FormulaC14H9ClF3NO2
Molecular Weight315.68
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C(OC2=CC=C(C=C2)Cl)(F)F)F
InChIInChI=1S/C14H9ClF3NO2/c15-9-1-7-12(8-2-9)21-14(17,18)13(20)19-11-5-3-10(16)4-6-11/h1-8H,(H,19,20)
InChIKeyPTBWBCKDTNQODR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide (CAS 250714-55-7): Physicochemical Profile & Research-Use Classification


2-(4-Chlorophenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide is a synthetic, fluorinated phenoxyacetamide derivative (C14H9ClF3NO2, MW 315.67 g/mol) [1]. It is a structural isomer of the HIV reverse transcriptase inhibitor Efavirenz but possesses a fundamentally different open-chain acetamide scaffold rather than a cyclic benzoxazinone core [1]. Computed properties include an XLogP3-AA of 4.3, a topological polar surface area (TPSA) of 38.3 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1]. Commercial availability is primarily as a ≥98% purity research reagent . Its combination of a gem‑difluoroacetamide moiety, a para‑chlorophenoxy group, and a para‑fluorophenyl amide tail distinguishes it from simpler phenoxyacetamide analogs.

Why Procuring 2-(4-Chlorophenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide Requires Precision Over a Generic Phenoxyacetamide


Superficially similar phenoxyacetamides (e.g., non-fluorinated 2-(4-chlorophenoxy)-N-phenylacetamide) cannot substitute for this compound in studies requiring specific lipophilicity, metabolic stability, or target engagement. The gem‑difluoro group at the α‑carbon of the acetamide is known in medicinal chemistry to block oxidative metabolism and enhance metabolic stability relative to non-fluorinated analogs [1][2]. Furthermore, the para‑fluoro on the aniline ring modulates electronic properties and hydrogen-bonding capacity differently than chloro, methyl, or unsubstituted analogs. These structural distinctions create measurable differences in logP, TPSA, and hydrogen-bonding profiles that directly impact pharmacokinetic and pharmacodynamic behavior, making generic interchange technically indefensible without experimental validation.

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide


Lipophilicity Advantage: LogP 4.3 vs. Non-Fluorinated Phenoxyacetamide Comparator

The target compound exhibits an XLogP3-AA of 4.3, representing a +0.87 log unit increase over the non-fluorinated analog 2-(4-chlorophenoxy)-N-phenylacetamide (logP 3.43) [1]. This elevated lipophilicity, conferred by the gem‑difluoro and para‑fluoro substituents, is predicted to enhance membrane permeability and blood‑brain barrier penetration, critical considerations in CNS‑targeted probe design or agrochemical systemic activity.

Lipophilicity Drug Design ADME

Structural Isomerism: Open‑Chain Acetamide vs. Cyclic Benzoxazinone of Efavirenz

The target compound (C14H9ClF3NO2) is a constitutional isomer of the HIV‑1 NNRTI Efavirenz. While Efavirenz contains a cyclic 2,4‑dihydro‑1H‑3,1‑benzoxazin‑2‑one core, the target is an acyclic 2,2‑difluoroacetamide [1][2]. This scaffold difference eliminates the rigid benzoxazinone pharmacophore essential for Efavirenz’s reverse transcriptase binding (Ki = 2.93 nM) [2], rendering the target inactive against wild‑type HIV‑1 RT. However, this structural divergence makes the target valuable as a negative control in target‑engagement assays or as a synthetic intermediate for novel chemical entities devoid of the benzoxazinone liability (e.g., CYP2B6 induction).

Structural Isomer Scaffold Differentiation HIV Research

Hydrogen‑Bond Acceptor Count Advantage Over Non‑Fluorinated Analog

The target compound possesses 5 hydrogen bond acceptors (HBA) versus only 2 for the comparator 2-(4-chlorophenoxy)-N-phenylacetamide [1]. This increase arises from the two fluorine atoms on the α‑carbon and the para‑fluoro on the aniline, enhancing potential for multipoint target interactions. The higher HBA count correlates with improved aqueous solubility for compounds of similar lipophilicity, partially offsetting the elevated logP.

Hydrogen Bonding Solubility Target Engagement

Precision Application Scenarios for 2-(4-Chlorophenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide Based on Quantitative Differentiation


CNS Penetration Probe Design Requiring Elevated LogP

With an XLogP3-AA of 4.3—0.87 units higher than non‑fluorinated phenoxyacetamides—this compound is suited as a scaffold for CNS‑active probe molecules where blood‑brain barrier penetration is desired [1]. Its higher lipophilicity reduces hydrogen‑bonding desolvation penalty during membrane transit, making it a strategic starting point for neurological target screening libraries that demand logP ≥ 4.0.

Efavirenz Matched‑Pair Control for Off‑Target and Metabolic Studies

As a constitutional isomer of Efavirenz that lacks the benzoxazinone core, this compound serves as an ideal negative control in assays probing Efavirenz‑specific off‑target effects (e.g., CYP2B6 induction, neuropsychiatric side effects) [2]. Its open‑chain structure retains similar physicochemical properties (same formula, comparable logP) while eliminating the pharmacophore responsible for HIV‑1 RT inhibition.

Fluorine‑19 NMR Probe Development

The presence of three chemically distinct fluorine environments (gem‑difluoro on the α‑carbon and para‑fluoro on the aniline) enables use as a ¹⁹F NMR probe for studying protein‑ligand interactions or metabolic fate. The three ¹⁹F signals provide high sensitivity and minimal background interference in complex biological matrices, a density of fluorine labeling absent in non‑fluorinated analogs.

Agrochemical Lead Optimization Leveraging Enhanced Metabolic Stability

The gem‑difluoroacetamide motif is known to resist oxidative degradation by cytochrome P450 enzymes in plants and insects [3]. Combined with the para‑chlorophenoxy auxin‑mimic motif, this compound can be prioritized in herbicide or fungicide lead optimization programs where extended half‑life in target species is a key performance indicator.

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.